C24H49NO4

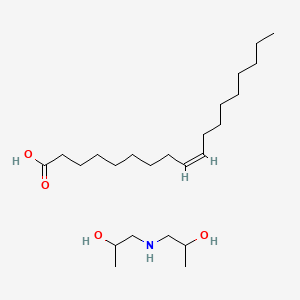

Oleic acid, diisopropanolamine salt

CAS No.: 85507-95-5

Cat. No.: VC17219216

Molecular Formula: C18H34O2.C6H15NO2

C24H49NO4

Molecular Weight: 415.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85507-95-5 |

|---|---|

| Molecular Formula | C18H34O2.C6H15NO2 C24H49NO4 |

| Molecular Weight | 415.6 g/mol |

| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |

| Standard InChI | InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |

| Standard InChI Key | QZNJFNVUPYDXHR-KVVVOXFISA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition

Oleic acid, diisopropanolamine salt is synthesized via the neutralization of oleic acid () with diisopropanolamine (), forming a 1:1 molar complex. The resulting structure comprises a carboxylate anion from oleic acid and a protonated diisopropanolamine cation, stabilized by ionic and hydrogen-bonding interactions .

Table 1: Key Identifiers of Oleic Acid, Diisopropanolamine Salt

| Property | Value |

|---|---|

| CAS Number | 24170-14-7 |

| Molecular Formula | |

| Synonyms | 1,1'-Azanediylbis(propan-2-ol) oleate; SCHEMBL11210803 |

| Molecular Weight | 415.65 g/mol |

The compound’s amphiphilic nature arises from its long hydrophobic alkyl chain (oleate) and hydrophilic diisopropanolamine headgroup, enabling micelle formation in aqueous solutions .

Synthesis and Production

Reaction Mechanism

The synthesis involves an exothermic acid-base reaction between oleic acid and diisopropanolamine at ambient temperatures :

This method yields the salt in near-quantitative efficiency (>95%), with purification achieved via solvent extraction or distillation .

Industrial-Scale Optimization

Large-scale production utilizes continuous stirred-tank reactors (CSTRs) with temperature control (20–30°C) to prevent thermal degradation. Isopropyl alcohol is commonly employed as a solvent to enhance reaction homogeneity .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Observation |

|---|---|

| Appearance | Viscous liquid |

| Density | ~0.92 g/cm³ (estimated) |

| Solubility in Water | Miscible |

| Flash Point | >150°C (non-flammable) |

Surface Activity

As an anionic surfactant, it reduces surface tension to ~30 mN/m at 1% concentration, facilitating emulsification and wetting . Critical micelle concentration (CMC) values range between 0.1–0.5 mM, dependent on temperature and ionic strength .

Functional Applications

Corrosion Inhibition

In petroleum industries, 20% solutions in isopropyl alcohol suppress sulfate-reducing bacteria (e.g., Desulfovibrio desulfuricans) by >99% at 1000 mg/L, mitigating microbially influenced corrosion . Efficacy correlates with alkyl chain length; dioctylamine derivatives outperform shorter-chain analogs .

Surfactant Formulations

The compound is integral to:

| Parameter | Limit |

|---|---|

| Heavy Metals (as Pb) | ≤20 mg/kg |

| Arsenic (As) | ≤3 mg/kg |

Environmental Impact

Biodegradability studies indicate moderate environmental persistence, with ecotoxicity thresholds (EC₅₀) >10 mg/L for aquatic organisms .

Recent Research Advancements

Antimicrobial Efficacy

A 2024 study demonstrated 99% suppression of Pseudomonas aeruginosa biofilms using 500 mg/L solutions, attributed to membrane disruption via alkyl chain insertion .

Green Chemistry Innovations

Solvent-free synthesis methods utilizing microwave irradiation have reduced energy consumption by 40%, aligning with sustainable production goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume